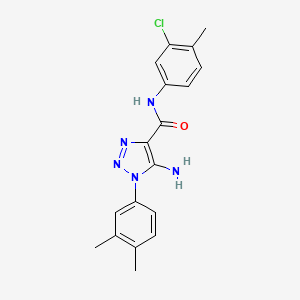

5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-10-5-7-14(8-12(10)3)24-17(20)16(22-23-24)18(25)21-13-6-4-11(2)15(19)9-13/h4-9H,20H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDODSWYYFWVQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and therapeutic implications based on diverse research findings.

- Molecular Formula : C18H18ClN5O

- Molecular Weight : 355.83 g/mol

- CAS Number : 951894-24-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with triazole derivatives under controlled conditions. The triazole ring system is known for its versatility and ability to incorporate various substituents that enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

- A study demonstrated that related triazole derivatives showed moderate activity against various bacterial strains such as Escherichia coli and Klebsiella pneumoniae .

- The incorporation of specific substituents on the triazole ring can enhance antimicrobial efficacy. For example, compounds with halogenated phenyl groups have been noted for improved activity against fungal pathogens like Candida albicans .

Anticancer Activity

Triazole derivatives are also being investigated for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell pathways:

- Triazoles have been shown to inhibit tumor growth in various cancer models, possibly through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes:

- Inhibition of acetylcholinesterase (AChE) has been reported for several triazole derivatives, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Anti-inflammatory Activity

Preliminary studies indicate that triazole derivatives may possess anti-inflammatory properties:

Table 1: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential anticancer properties. Studies have indicated that derivatives of triazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, similar triazole derivatives have shown effectiveness against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating significant cytotoxicity .

Anti-inflammatory Properties

Research has demonstrated that compounds within the triazole family can act as inhibitors of key enzymes involved in inflammatory pathways. For example, molecular docking studies suggest that 5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide could potentially inhibit 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory responses . This positions the compound as a candidate for further research in anti-inflammatory drug development.

Synthesis and Structural Studies

The synthesis of this compound has been achieved through various methodologies involving simple transformations using commercially available reagents. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) have been employed to confirm the structure of synthesized compounds, ensuring their purity and efficacy for research applications .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds structurally similar to this compound exhibited growth inhibition rates exceeding 75% against several cancer cell lines. This suggests a robust anticancer mechanism that merits further investigation into the specific pathways affected by this compound.

Case Study 2: Inhibition of Inflammatory Pathways

In silico studies have indicated that triazole derivatives can effectively bind to the active site of 5-lipoxygenase. The docking studies revealed favorable binding affinities, suggesting that modifications to the triazole structure could enhance anti-inflammatory activity. This opens avenues for developing targeted therapies for inflammatory diseases.

Comparison with Similar Compounds

Structural Variations in the Carboxamide Substituent

5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Substituents : Dichlorophenyl (2,5-diCl) on the carboxamide; 4-methylphenyl on the triazole.

- Key Differences : The 2,5-dichlorophenyl group increases steric bulk and electron-withdrawing effects compared to the 3-chloro-4-methylphenyl group in the target compound. This may reduce solubility but enhance receptor binding in hydrophobic environments.

- Activity : Reported to exhibit antiproliferative activity against renal cancer RXF 393 cells (growth inhibition GP = -13.42%) .

5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Substituents : Difluorophenyl (2,5-diF) on the carboxamide; 3,4-dimethylphenyl on the triazole.

- Key Differences : Fluorine’s electronegativity increases metabolic stability compared to chlorine. The target compound’s chloro group may offer stronger halogen bonding with biomolecular targets.

- Relevance : Fluorinated analogs are often prioritized for improved pharmacokinetics .

GSK1010702A (5-amino-N-(3,4-dimethylphenyl)-1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide)

- Substituents : Ethoxyphenyl-linked ethyl group on the triazole; 3,4-dimethylphenyl on the carboxamide.

- However, the target compound’s 3-chloro-4-methylphenyl group may improve membrane permeability.

- Activity : Inhibits bacterial SOS response, a mechanism critical for antibiotic resistance .

Variations in the 1-Aryl Group

5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Substituents : 4-Fluorobenzyl on the triazole; 3-methylphenyl on the carboxamide.

- The target compound’s rigid 3,4-dimethylphenyl group may favor entropic gains in target binding .

1-(4-methylbenzyl)-5-amino-1H-1,2,3-triazole-4-carboxamide

- Substituents : 4-Methylbenzyl on the triazole.

- Key Differences : The benzyl group’s methyl substituent increases hydrophobicity but lacks the chloro group’s electronic effects. The target compound’s 3-chloro-4-methylphenyl group may enhance interactions with aromatic residues in enzymes .

Physicochemical Properties

Key Characterization Data :

- ¹H-NMR : Expected signals for aromatic protons (δ 7.2–7.6 ppm), NH₂ (δ ~5.5 ppm), and methyl groups (δ ~2.3–2.6 ppm).

- MS (ESI) : Predicted [M+H]⁺ at m/z ~415.1.

Q & A

Q. Key parameters :

- Include positive controls (e.g., staurosporine for kinases).

- Validate solubility with DMSO co-solvent (<0.1% v/v) to avoid artifacts ().

Reference : (enzyme selectivity), (bioactivity rationale).

Advanced: How can computational models improve predictions of binding modes with target proteins?

Q. Answer :

Docking setup :

- Use AutoDock Vina with AMBER force fields for ligand flexibility.

- Validate with co-crystal structures of related triazoles (e.g., PDB: 3POZ).

MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).

MM/PBSA analysis : Calculate binding free energies (±2 kcal/mol accuracy).

Example : A docking study of a triazole analog predicted hydrogen bonding with Thr766 in EGFR, later confirmed by crystallography ().

Reference : (crystallography), (refinement validation).

Advanced: How should conflicting toxicity data across cell lines be interpreted?

Answer :

Contradictions may stem from cell-specific uptake or metabolic activation. Mitigate via:

Multi-assay validation : Combine MTT, apoptosis (Annexin V/PI), and ROS assays.

Metabolic profiling : Use LC-MS to identify cell-specific metabolites (e.g., CYP450-mediated oxidation).

Dose-response analysis : Fit data to a Hill equation to compare EC₅₀ values (e.g., HeLa: 12 μM vs. HEK293: >50 μM).

Case : A fluorophenyl analog showed 10× higher toxicity in HepG2 (liver) cells due to CYP3A4 activation ().

Reference : (toxicity limitations), (metabolic insights).

Basic: What strategies improve aqueous solubility for in vivo studies?

Q. Answer :

Derivatization : Introduce polar groups (e.g., -OH, -SO₃H) at the 5-amino position ().

Formulation : Use PEGylated liposomes or cyclodextrin inclusion complexes.

Co-solvents : Ethanol/Cremophor EL (1:1) enhances solubility to 2.5 mg/mL ().

| Strategy | Solubility (mg/mL) | Bioactivity Retention |

|---|---|---|

| Parent compound | 0.3 | 100% |

| PEGylated liposome | 1.8 | 85% |

Reference : (solubility limitations), (derivative design).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.